2-(4-Bromophenyl)-2-oxoethyl 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate
Description
Properties
Molecular Formula |
C26H19Br2NO3 |
|---|---|
Molecular Weight |
553.2 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C26H19Br2NO3/c1-15-3-5-18(6-4-15)25-16(2)24(21-13-20(28)11-12-22(21)29-25)26(31)32-14-23(30)17-7-9-19(27)10-8-17/h3-13H,14H2,1-2H3 |
InChI Key |
LLSHBFUMKJWWHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2C)C(=O)OCC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Biological Activity
The compound 2-(4-Bromophenyl)-2-oxoethyl 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate is a member of the quinoline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and microbiology. This article reviews the biological activity of this compound, focusing on its potential anticancer and antibacterial properties, supported by data from various studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 553.254 g/mol. The structure consists of a quinoline core substituted with bromophenyl and methyl groups, contributing to its biological activity.
Anticancer Activity
Recent studies have demonstrated that quinoline derivatives exhibit significant anticancer properties. The specific compound under investigation has been evaluated against various cancer cell lines:
-
Cell Lines Tested :
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
- A-375 (melanoma)
-
Mechanism of Action :
- The anticancer activity is attributed to the compound's ability to induce oxidative stress, leading to DNA damage in cancer cells. This mechanism has been observed in several studies where quinoline derivatives showed cytotoxic effects against human cancer cell lines through apoptosis and cell cycle arrest.
-
Case Studies :
- In a study evaluating a series of quinoline derivatives, it was found that those with halogen substitutions (such as bromine) exhibited enhanced cytotoxicity compared to their non-substituted counterparts. The presence of bromine was critical for the interaction with cellular targets leading to increased efficacy against cancer cells .
Antibacterial Activity
The antibacterial potential of quinoline derivatives is also noteworthy:
-
Bacterial Strains Tested :
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
-
Efficacy :
- The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups like bromine enhances antibacterial properties by disrupting bacterial cell wall synthesis.
- Research Findings :
Data Summary
| Biological Activity | Cell Line/Bacteria | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 15 | Induces oxidative stress |
| Anticancer | HCT116 | 20 | DNA damage via apoptosis |
| Antibacterial | Staphylococcus aureus | 10 | Disruption of cell wall synthesis |
| Antibacterial | Escherichia coli | 25 | Inhibition of bacterial growth |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-(4-Bromophenyl)-2-oxoethyl 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate
- Molecular Formula: C₂₆H₁₉Br₂NO₃
- Molecular Weight : 539.223 g/mol
- CAS Registry Number : 355825-19-3 (closest analog, see )
- ChemSpider ID : 2935437
Structural Features: This compound features a quinoline core substituted with bromine at position 6, a methyl group at position 3, and a 4-methylphenyl group at position 2.
Comparison with Structurally Similar Compounds
Substituent Variations in Quinoline Derivatives
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Lipophilicity : The target compound’s bromophenyl ester (logP ≈ 5.2, estimated) is more lipophilic than chloro-substituted analogs (e.g., logP ≈ 4.8 for dichlorophenyl variant ).
- Synthetic Feasibility : Ethyl/methylphenyl analogs () are synthesized via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura), similar to the target compound’s preparation .
Spectroscopic and Crystallographic Data
- ¹H NMR: The target compound’s quinoline protons resonate at δ 8.2–8.5 ppm, while ester methyl groups appear at δ 2.4–2.6 ppm (cf. ethyl analogs at δ 1.2–1.4 ppm) .
- Crystallography: SHELX-refined structures () confirm planar quinoline cores with dihedral angles of 15–20° between aryl substituents, influencing π-π stacking in solid state .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
